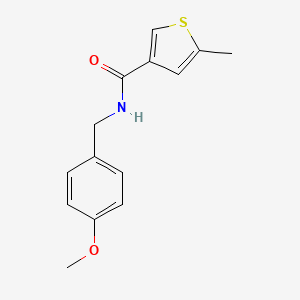
N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide
説明
N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide, also known as MBMTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMTC belongs to the class of thiophene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide is not fully understood. However, studies have suggested that N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide exerts its biological effects through multiple pathways. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has also been found to activate the intrinsic pathway of apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Furthermore, N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to possess several biochemical and physiological effects. Studies have reported that N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are elevated in various inflammatory diseases. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the major advantages of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide is its potential therapeutic applications. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties, which make it a promising candidate for the development of new drugs. Another advantage of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide. One of the potential directions is to investigate the pharmacokinetics and pharmacodynamics of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide in vivo. Another direction is to study the structure-activity relationship of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide and its analogs to identify more potent and selective compounds. Furthermore, the potential of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide as a lead compound for the development of new drugs for inflammatory diseases, cancer, and diabetes should be explored. Finally, the molecular mechanisms underlying the biological effects of N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide should be further elucidated to provide a better understanding of its therapeutic potential.
科学的研究の応用
N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of various inflammatory diseases. N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, N-(4-methoxybenzyl)-5-methyl-3-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-12(9-18-10)14(16)15-8-11-3-5-13(17-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNBQRLESJUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



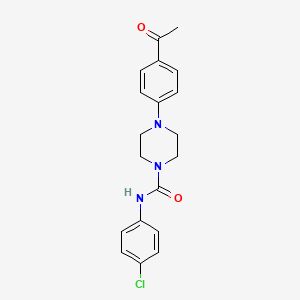
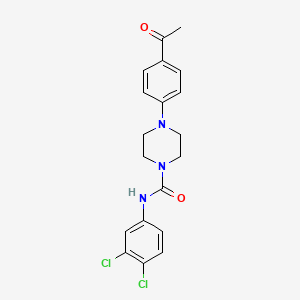
![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265338.png)

![N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)
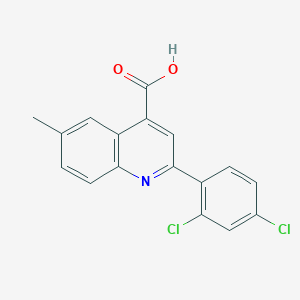


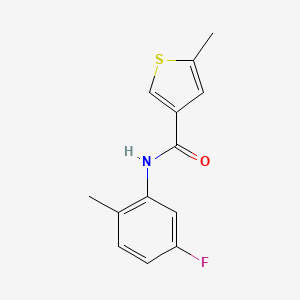
![2-(2-chloro-6-fluorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265401.png)
![2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)